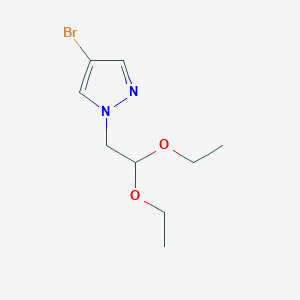

4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2,2-diethoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEKPJLQKVGRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of the pyrazole core and the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions. The acetal moiety serves as a masked aldehyde, providing a latent reactive handle for subsequent synthetic transformations. This guide details a probable synthetic route, a step-by-step experimental protocol, and a thorough characterization workflow, underpinned by field-proven insights and authoritative references.

Introduction and Significance

Pyrazole derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound makes it a particularly interesting intermediate. The bromine atom at the C4 position is strategically placed for facile modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse molecular fragments.[1] The N1-substituted (2,2-diethoxyethyl) group contains a protected aldehyde functionality. This acetal can be readily deprotected under acidic conditions to reveal a highly reactive aldehyde, which can then be used for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic systems. The stability of the diethoxyacetal group under various reaction conditions makes it an ideal protecting group during the initial synthetic steps.

Synthesis of this compound

The most logical and widely employed method for the synthesis of N-substituted pyrazoles is the direct alkylation of the pyrazole ring.[2] In this case, the synthesis of this compound is achieved through the N-alkylation of 4-bromopyrazole with a suitable 2,2-diethoxyethyl electrophile, such as 2-bromo-1,1-diethoxyethane.

Causality Behind Experimental Choices

The choice of this synthetic strategy is dictated by the commercial availability and stability of the starting materials, 4-bromopyrazole and 2-bromo-1,1-diethoxyethane. The N-alkylation of pyrazoles is a robust and well-documented reaction.[3] The use of a base is crucial to deprotonate the pyrazole nitrogen, generating a nucleophilic anion that readily attacks the electrophilic carbon of the alkylating agent. Potassium carbonate (K₂CO₃) is a commonly used inorganic base for this transformation due to its moderate basicity, low cost, and ease of removal after the reaction. Dimethylformamide (DMF) is an excellent solvent for this reaction as it is a polar aprotic solvent that can dissolve both the polar pyrazole salt and the organic alkylating agent, facilitating the reaction. The reaction temperature is typically kept moderate to prevent side reactions.

Experimental Protocol: N-Alkylation of 4-Bromopyrazole

dot

Caption: Synthetic workflow for this compound.

Materials:

-

4-Bromopyrazole (1.0 eq)

-

2-Bromo-1,1-diethoxyethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-bromopyrazole in anhydrous DMF, add potassium carbonate.

-

To this suspension, add 2-bromo-1,1-diethoxyethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mixture to remove potassium carbonate.

-

Dilute the filtrate with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as the final product.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

dot

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. As a member of the pyrazole family, a class of compounds renowned for its diverse pharmacological activities, understanding its fundamental characteristics is paramount for its application in medicinal chemistry and materials science.[1] This document details the molecular structure, and key physical properties, and outlines robust experimental protocols for their determination. The synthesis and potential applications of this compound are also discussed, offering a complete profile for researchers and developers.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of these activities and the modulation of physicochemical properties, which in turn affect a compound's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a distinct derivative featuring a bromine atom at the 4-position and a diethoxyethyl group at the 1-position. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the diethoxyethyl group can influence solubility and metabolic stability. A thorough understanding of its physicochemical properties is the first step toward unlocking its therapeutic or material science potential.

Molecular and Physicochemical Profile

A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that while some properties are available from chemical suppliers, specific experimental data for melting and boiling points are not readily published for this exact compound. The values for related compounds are provided for context.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (4-Bromo-1H-pyrazol-1-yl)acetaldehyde diethyl acetal | |

| CAS Number | 1006682-90-1 | [2] |

| Molecular Formula | C₉H₁₅BrN₂O₂ | [2] |

| Molecular Weight | 263.13 g/mol | [2] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Melting Point | Data not available. For comparison, 4-bromopyrazole has a melting point of 93-96 °C.[3] | - |

| Boiling Point | Data not available. For comparison, 4-bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C at 760 mmHg. | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO. Poor aqueous solubility is anticipated for many pyrazole derivatives. | Inferred from general knowledge of pyrazoles. |

Synthesis and Characterization

The synthesis of this compound can be conceptualized through established methods for pyrazole derivatization.

Synthetic Approach

A plausible synthetic route involves the N-alkylation of 4-bromopyrazole with a suitable diethoxyethyl halide, such as 2-bromo-1,1-diethoxyethane, in the presence of a base. Alternatively, direct bromination of 1-(2,2-diethoxyethyl)-1H-pyrazole using a brominating agent like N-bromosuccinimide (NBS) is another viable method.[4] The choice of synthetic strategy would depend on the availability of starting materials and the desired scale of the reaction.

Diagram: Synthetic Workflow

Caption: A potential synthetic route to the target compound.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from related structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene and methine protons of the diethoxyethyl group, and the methyl protons of the ethoxy groups. The chemical shifts of the pyrazole protons would be influenced by the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyrazole ring and the diethoxyethyl side chain.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) of the parent 4-bromopyrazole shows a characteristic molecular ion peak and fragmentation patterns.[5] For the title compound, mass spectrometry would be crucial for confirming the molecular weight and isotopic pattern of bromine.

-

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic.

Methodology (Micro-scale):

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.

-

Apparatus: A Thiele tube or a similar micro boiling point apparatus is used. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Measurement: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Determining the solubility in various solvents is crucial for formulation and reaction setup.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a small vial.

-

Titration: A selected solvent is added dropwise with agitation (e.g., vortexing) until the solid is completely dissolved.

-

Calculation: The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). The process can be repeated at different temperatures to assess the temperature dependence of solubility.

Potential Applications and Further Research

Given the structural motifs present in this compound, several areas of application warrant investigation:

-

Medicinal Chemistry: The compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituent is a key functional group for introducing diversity through cross-coupling reactions.[4]

-

Agrochemicals: Pyrazole derivatives are known to possess insecticidal and herbicidal properties. This compound could be a precursor for novel agrochemicals.

-

Materials Science: The heterocyclic nature of the pyrazole ring can be exploited in the design of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Further research should focus on the full experimental characterization of its physicochemical properties, exploration of its synthetic utility, and evaluation of its biological activity in various assays.

Conclusion

This compound is a promising heterocyclic compound with potential for a wide range of applications. This technical guide has provided a foundational understanding of its molecular structure and physicochemical properties, along with standardized protocols for their experimental determination. The insights presented herein are intended to facilitate further research and development involving this and related pyrazole derivatives.

References

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- [No valid reference for this cit

-

PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

- Penieres-Carrillo, G., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 193-196.

-

ChemExpress. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-. Retrieved from [Link]

- [No valid reference for this cit

-

SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-ethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (CAS 1006682-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a plausible synthetic route based on established methodologies, and its potential applications in drug discovery, particularly as a precursor for generating diverse compound libraries. The guide emphasizes the strategic importance of the bromo and diethoxyethyl functionalities for subsequent chemical modifications, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment for interaction with biological targets. The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

This compound (CAS 1006682-90-1) is a bifunctional building block of significant interest. The bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the 1-(2,2-diethoxyethyl) group, a protected aldehyde, offers a latent reactive site for further chemical elaboration, such as the introduction of pharmacophoric elements through reductive amination or condensation reactions. This dual functionality makes it a valuable starting material for the synthesis of complex and diverse small molecule libraries for high-throughput screening.

This guide will delve into the technical details of this compound, providing insights into its synthesis, characterization, and potential for accelerating drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1006682-90-1 | [3] |

| Molecular Formula | C₉H₁₅BrN₂O₂ | [3] |

| Molecular Weight | 263.13 g/mol | [3] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, alcohols) | Inferred from structure |

| Storage | Store in a cool, dry place under an inert atmosphere | [3] |

Synthesis of this compound

The most logical and widely practiced method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with a suitable alkyl halide in the presence of a base.[4] In the case of this compound, this involves the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard N-alkylation methods for pyrazoles and should be optimized for specific laboratory conditions.

Materials:

-

4-Bromopyrazole

-

2-Bromo-1,1-diethoxyethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromopyrazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or ACN) to dissolve the 4-bromopyrazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Alternatively, anhydrous potassium carbonate (2.0 eq) can be used as a milder base at room temperature or elevated temperature.

-

Alkylation: After the initial effervescence ceases (for NaH), allow the mixture to stir for 30 minutes at 0 °C (or room temperature for K₂CO₃). Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water (if NaH was used). Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices

-

Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, facilitating the subsequent alkylation. Potassium carbonate is a milder and safer alternative, though it may require higher temperatures and longer reaction times.

-

Solvent: DMF and ACN are polar aprotic solvents that are excellent for Sₙ2 reactions due to their ability to solvate cations while leaving the nucleophile relatively free.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and by-products.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.5-7.6 (s, 1H, pyrazole C5-H)

-

δ 7.4-7.5 (s, 1H, pyrazole C3-H)

-

δ 4.8-4.9 (t, J = 5.2 Hz, 1H, CH(OEt)₂)

-

δ 4.1-4.2 (d, J = 5.2 Hz, 2H, N-CH₂)

-

δ 3.5-3.7 (m, 4H, 2 x OCH₂)

-

δ 1.1-1.2 (t, J = 7.1 Hz, 6H, 2 x CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 139-140 (pyrazole C5)

-

δ 129-130 (pyrazole C3)

-

δ 101-102 (CH(OEt)₂)

-

δ 92-93 (pyrazole C4-Br)

-

δ 62-63 (2 x OCH₂)

-

δ 54-55 (N-CH₂)

-

δ 15-16 (2 x CH₃)

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z 262/264 (presence of Br isotope pattern)

-

Fragmentation would likely involve loss of ethoxy groups and cleavage of the diethoxyethyl side chain.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the generation of novel chemical entities with potential therapeutic applications.

Scaffold for Library Synthesis

The primary application of this compound is as a starting material for the synthesis of diverse compound libraries. The workflow for such a synthesis is depicted below.

Caption: Workflow for compound library synthesis.

This workflow allows for the systematic exploration of chemical space around the pyrazole core. The initial cross-coupling reaction at the 4-position introduces a wide range of substituents, followed by deprotection of the acetal to reveal the aldehyde, which can then be further functionalized.

Potential Therapeutic Areas

Given that pyrazole derivatives have shown a broad spectrum of biological activities, compounds derived from this compound could be investigated for a variety of therapeutic targets.[1][7] These include, but are not limited to:

-

Anti-inflammatory agents: Many pyrazole-containing compounds are known to inhibit enzymes involved in inflammatory pathways.[4]

-

Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors used in oncology.

-

Antimicrobial agents: Pyrazole derivatives have been explored for their antibacterial and antifungal properties.

-

Central Nervous System (CNS) disorders: Certain pyrazoles have shown activity against targets in the CNS.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its dual functionality allows for a divergent synthetic approach to create large and diverse libraries of novel compounds. While detailed experimental and characterization data for this specific compound are not widely published, its synthesis can be reliably achieved through standard N-alkylation procedures. The potential for this molecule to contribute to the discovery of new therapeutic agents is significant, and it represents a valuable tool for researchers in the pharmaceutical sciences.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-191.

-

1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 238-241.

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules, 24(23), 4231.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. rsc.org [rsc.org]

- 7. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

This guide provides a comprehensive overview of the analytical methodologies and strategic workflows for the definitive structure elucidation of the heterocyclic compound, 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, explaining not just the "how" but the fundamental "why" behind the experimental choices and data interpretation.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. This compound, with its substituted pyrazole core, is a versatile synthetic intermediate. The pyrazole ring is a prominent scaffold in numerous bioactive molecules.[1] The presence of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the diethoxyethyl group can influence solubility and pharmacokinetic properties.[2] Therefore, unambiguous confirmation of its structure is a critical checkpoint in any research and development pipeline. This guide will walk through a multi-technique approach to ensure the highest fidelity of structural assignment.

The molecular structure of this compound is as follows:

The Elucidation Workflow: A Symphony of Techniques

The structure elucidation of an organic molecule is rarely accomplished with a single technique. Instead, it involves the synergistic application of several analytical methods, each providing a unique piece of the structural puzzle. The workflow presented here is a robust and self-validating system, ensuring a high degree of confidence in the final structural assignment.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry (MS) is the first port of call after synthesis and purification. Its primary role is to determine the molecular weight of the analyte and, with high-resolution instruments, to provide its elemental composition. This is a crucial first check to confirm that the desired reaction has occurred. For this compound, the presence of bromine provides a highly characteristic isotopic pattern, which is a key diagnostic feature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation & Expected Results:

The mass spectrum will exhibit a molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

| Ion | Expected m/z | Description |

| [M]⁺ (with ⁷⁹Br) | 262 | Molecular ion with the lighter bromine isotope. |

| [M+2]⁺ (with ⁸¹Br) | 264 | Molecular ion with the heavier bromine isotope. |

Further fragmentation patterns can also provide structural clues. For instance, the loss of an ethoxy group (-OCH₂CH₃) or the entire diethoxyethyl side chain would result in characteristic fragment ions.

Infrared Spectroscopy: Probing the Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] It is particularly useful for identifying characteristic bonds and confirming the presence of the pyrazole ring and the ether linkages in the side chain.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Analysis: An IR beam is passed through the ATR crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Acquisition: The instrument records the absorption of IR radiation by the sample, resulting in an IR spectrum.

Data Interpretation & Expected Results:

The IR spectrum will display absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3150 | C-H stretch | Aromatic (pyrazole ring) |

| ~2850-2980 | C-H stretch | Aliphatic (side chain) |

| ~1500-1600 | C=N, C=C stretch | Pyrazole ring |

| ~1050-1150 | C-O stretch | Ether linkages |

| ~550-650 | C-Br stretch | Carbon-bromine bond |

The absence of a broad absorption band around 3300-3500 cm⁻¹ would confirm that the pyrazole nitrogen is substituted (i.e., not an N-H).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for the elucidation of organic structures.[6] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D and 2D NMR spectra are acquired.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | s | 1H | H-3 (pyrazole) |

| ~7.4-7.5 | s | 1H | H-5 (pyrazole) |

| ~4.8-4.9 | t | 1H | CH (acetal) |

| ~4.2-4.3 | d | 2H | N-CH₂ |

| ~3.5-3.7 | q | 4H | O-CH₂ (ethoxy) |

| ~1.1-1.2 | t | 6H | CH₃ (ethoxy) |

-

Rationale: The two protons on the pyrazole ring will appear as singlets due to the lack of adjacent protons. The acetal proton (CH) will be a triplet due to coupling with the adjacent N-CH₂ group. The N-CH₂ protons will be a doublet due to coupling with the acetal proton. The ethoxy groups will show a characteristic quartet for the O-CH₂ and a triplet for the CH₃.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | C-5 (pyrazole) |

| ~128-130 | C-3 (pyrazole) |

| ~98-100 | C-4 (pyrazole, attached to Br) |

| ~95-97 | CH (acetal) |

| ~62-64 | O-CH₂ (ethoxy) |

| ~53-55 | N-CH₂ |

| ~15-16 | CH₃ (ethoxy) |

-

Rationale: The carbon attached to the electronegative bromine (C-4) will be shifted to a characteristic range. The other pyrazole carbons have distinct chemical shifts. The acetal carbon is typically found around 100 ppm, while the carbons of the ethoxy groups and the N-CH₂ group will appear in the aliphatic region.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). We would expect to see a cross-peak between the N-CH₂ protons and the acetal CH proton, and between the O-CH₂ protons and the CH₃ protons of the ethoxy groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

-

A correlation between the H-5 proton of the pyrazole ring and the N-CH₂ carbons, confirming the point of attachment of the side chain to the pyrazole nitrogen.

-

Correlations between the acetal proton (CH) and the O-CH₂ carbons, confirming the structure of the diethoxyethyl group.

-

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique spectroscopic approach, a complete and unambiguous structural elucidation of this compound can be achieved. The convergence of data from mass spectrometry (confirming molecular formula), IR spectroscopy (identifying functional groups), and a suite of 1D and 2D NMR experiments (mapping the atomic connectivity) constitutes a self-validating system that ensures the highest level of scientific integrity. This rigorous characterization is the bedrock upon which all subsequent research and development efforts are built.

References

- Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. [Link]

-

NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. [Link]

Sources

- 1. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]

- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

This technical guide provides a comprehensive analysis of the spectral data for 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development. The pyrazole scaffold is a prominent feature in many biologically active molecules, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation and quality control during synthesis and development.[1][2] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic analysis for heterocyclic compounds.

Molecular Structure and Key Features

This compound possesses a five-membered pyrazole ring substituted with a bromine atom at the C4 position and a 2,2-diethoxyethyl group at the N1 position. This unique combination of a halogenated aromatic ring and an acetal functional group gives rise to a distinct spectral fingerprint.

Figure 2: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3150 | Weak | C-H stretch (pyrazole ring) | Aromatic C-H stretching vibrations. |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) | C-H stretching of the methylene and methyl groups in the diethoxyethyl substituent. [3] |

| ~1500 - 1600 | Medium | C=N, C=C stretch (pyrazole ring) | Characteristic ring stretching vibrations of the pyrazole nucleus. [3] |

| ~1050 - 1150 | Strong | C-O stretch (acetal) | The strong absorption band characteristic of the C-O single bonds in the acetal and ethoxy groups. |

| ~600 - 800 | Medium | C-Br stretch | The carbon-bromine stretching vibration. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid compound is placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 278.05 g/mol (for ⁷⁹Br) and 280.05 g/mol (for ⁸¹Br), and the molecular ion peak should reflect the isotopic abundance of bromine (approximately 1:1 ratio for M⁺ and M+2).

Predicted Fragmentation Pattern

The fragmentation of pyrazoles is influenced by the substituents on the ring. [4][5]For this compound, the following fragmentation pathways are plausible under electron ionization (EI):

-

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 233/235.

-

Loss of the entire diethoxyethyl side chain: Cleavage of the N-C bond would lead to the 4-bromopyrazole cation at m/z 146/148. [6]* Further fragmentation of the pyrazole ring: This can involve the loss of HCN or N₂. [5]

Figure 3: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers and scientists involved in the synthesis and analysis of this and related pyrazole derivatives. Rigorous spectral analysis is a cornerstone of chemical research, ensuring the identity, purity, and quality of compounds destined for further investigation and application.

References

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (URL not available)

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (URL: [Link])

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. (URL: [Link])

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL not available)

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. (URL: [Link])

-

IR spectrum of pyrazoline 9. ResearchGate. (URL: [Link])

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. (URL: [Link])

-

Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. ResearchGate. (URL: [Link])

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. (URL: [Link])

-

CAS 1006682-90-1|this compound. ChemExpress. (URL: [Link])

-

NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm - ResearchGate. (URL: [Link])

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL not available)

-

Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines. Bioinfo Publications. (URL: [Link])

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. (URL: [Link])

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (URL: [Link])

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. (URL: [Link])

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

-

1H-Pyrazole, 4-bromo-. NIST WebBook. (URL: [Link])

- {Supplementary D

-

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. SpectraBase. (URL: [Link])

-

4-Bromopyrazole. PubChem. (URL: [Link])

-

1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)-. PharmaCompass.com. (URL: [Link])

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

solubility and stability of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

An In-depth Technical Guide to the Solubility and Stability of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For novel heterocyclic compounds such as this compound, two of the most critical parameters are solubility and stability. These properties fundamentally influence a molecule's journey from a laboratory curiosity to a viable therapeutic agent, impacting everything from formulation and bioavailability to storage and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the , offering insights grounded in established pharmaceutical sciences. While specific experimental data for this compound is not widely published, this document outlines the robust experimental frameworks and expected outcomes based on the chemical nature of pyrazole derivatives.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile biological activity. However, substituents on the pyrazole ring can dramatically alter its properties. The presence of a bromine atom at the 4-position and a diethoxyethyl group at the N1-position of the pyrazole ring in the target compound suggests a molecule with moderate lipophilicity. Understanding how these structural features govern its interaction with various solvents and its resilience to environmental stresses is a key objective for any development program.

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive assessment of this compound.

Part 1: Solubility Profiling

A compound's solubility is a critical determinant of its absorption and bioavailability. For orally administered drugs, poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream. The structural features of this compound, particularly the diethoxyethyl side chain, suggest a higher affinity for organic solvents over aqueous media. Pyrazole itself has limited water solubility, which is further influenced by substitution.

Predicted Solubility Characteristics

Based on its structure, this compound is anticipated to be more soluble in organic solvents like ethanol, methanol, and acetone than in water. The acetal group in the side chain may offer some potential for hydrogen bonding, but the overall molecule remains largely non-polar.

Experimental Protocol for Thermodynamic Solubility Assessment

A standard shake-flask method is employed to determine the thermodynamic solubility of the compound in various solvents. This method, while classic, remains the gold standard for its accuracy and reliability.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, and acetonitrile).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration through a 0.22 µm filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

Data Presentation: Predicted Solubility of this compound

| Solvent | Temperature (°C) | Predicted Solubility (µg/mL) |

| Water | 25 | < 10 |

| PBS (pH 7.4) | 37 | < 15 |

| 0.1 N HCl | 37 | < 15 |

| Ethanol | 25 | > 1000 |

| Methanol | 25 | > 1000 |

| Acetonitrile | 25 | > 500 |

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how a drug substance might change over time under the influence of various environmental factors.[1][2] Forced degradation, or stress testing, is an essential part of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[1][3] These studies are also crucial for developing and validating stability-indicating analytical methods.[1][4]

Intrinsic Stability of Pyrazole Derivatives

Pyrazole derivatives can exhibit varying degrees of stability. While the pyrazole ring itself is generally stable, the substituents can be susceptible to degradation. For instance, ester-containing pyrazole derivatives have been shown to degrade rapidly in buffer solutions.[5] The diethoxyethyl group on this compound contains an acetal functional group, which can be susceptible to hydrolysis under acidic conditions.

Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products.[1][2] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation pathways are identified without causing excessive decomposition that might lead to secondary and tertiary degradation products.[6]

Methodology:

-

Acidic Hydrolysis: The compound is dissolved in a suitable solvent (if poorly water-soluble, a co-solvent can be used) and treated with 0.1 N to 1 N HCl.[6] The solution is then heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

-

Basic Hydrolysis: A similar procedure is followed as in acidic hydrolysis, but with 0.1 N to 1 N NaOH as the stress agent.[6]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature or elevated temperature. Samples are analyzed at different time intervals.

-

Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 80°C) in a temperature-controlled oven. Samples are taken at various time points, dissolved in a suitable solvent, and analyzed.

-

Photostability: A solution of the compound, as well as the solid compound, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as recommended by ICH Q1B guidelines. A control sample is kept in the dark. Both samples are then analyzed.

Data Presentation: Predicted Stability Profile of this compound

| Stress Condition | Reagent/Condition | Time | Predicted Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15-20% | Hydrolysis of the acetal group |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | 24 h | < 5% | Minimal degradation expected |

| Oxidation | 3% H₂O₂, RT | 24 h | 5-10% | Oxidation of the pyrazole ring |

| Thermal | 80°C, solid state | 7 days | < 2% | Minimal degradation expected |

| Photolytic | ICH Q1B | 7 days | < 5% | Minimal degradation expected |

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

While specific, publicly available data for this compound is limited, this guide provides a robust framework for researchers to approach the determination of its solubility and stability. Based on the chemical properties of related pyrazole compounds, it is predicted to have low aqueous solubility and potential susceptibility to hydrolytic degradation under acidic conditions due to the acetal moiety. The detailed experimental protocols provided herein offer a clear path for the systematic evaluation of these critical physicochemical parameters, which are indispensable for the advancement of this compound in any drug development program.

References

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available at: [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PubMed Central. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

-

Pyrazole - Solubility of Things. Available at: [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. Available at: [Link]

-

CAS No : 1024120-52-2 | Product Name : 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Available at: [Link]

-

1H-Pyrazole, 4-broMo-1-(1-ethoxyethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

-

CAS NO. 1024120-52-2 | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole - 95% | Catalog PB95899. Available at: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Intermediate: A Technical Guide to 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Therapeutics

In the intricate world of pharmaceutical development, the journey from a promising hypothesis to a life-changing therapeutic is paved with meticulously designed molecules. Among the vast repository of chemical entities, certain intermediates emerge as pivotal players, unlocking synthetic pathways to complex and potent drug candidates. 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a seemingly unassuming heterocyclic compound, is one such strategic architect. Its true significance lies not in its own biological activity, but in the versatile synthetic handle it provides for the construction of highly specific and effective therapeutic agents. This technical guide delves into the commercial availability, synthesis, and critical applications of this key intermediate, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

The pyrazole core is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] The introduction of a bromine atom at the 4-position and a diethoxyethyl group at the 1-position of the pyrazole ring endows this compound with a unique combination of reactivity and protecting group functionality, making it an invaluable tool for medicinal chemists.

Commercial Availability: Sourcing a Critical Building Block

The accessibility of starting materials is a crucial factor in the seamless progression of a drug development pipeline. This compound, identified by its CAS Number 1006682-90-1, is readily available from a range of specialized chemical suppliers. This ensures a reliable supply chain for research and development activities.

| Supplier | Purity | Available Quantities |

| BLDpharm | >97% | 1g, 5g, 10g |

| CymitQuimica | >97% | 100mg, 250mg, 1g, 5g, 10g |

| ChemExpress | >98% | 250mg, 1g, 5g, 10g |

This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current information on availability and pricing.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane. This reaction leverages the nucleophilicity of the pyrazole nitrogen to displace the bromide from the alkylating agent.

Experimental Protocol: N-Alkylation of 4-Bromopyrazole

Materials:

-

4-Bromopyrazole (1.0 eq)

-

2-Bromo-1,1-diethoxyethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromo-1,1-diethoxyethane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the pyrazole nitrogen, increasing its nucleophilicity and facilitating the alkylation reaction.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Heating: The reaction is heated to increase the rate of the alkylation reaction.

-

Aqueous Workup and Extraction: This standard procedure is used to remove the inorganic base and the DMF solvent from the product.

-

Flash Column Chromatography: This purification technique is essential to isolate the desired N-alkylated product from any unreacted starting materials or side products.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors

The true value of this compound lies in its application as a key intermediate in the synthesis of complex pharmaceutical agents. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties.[2] The diethoxyethyl group at the 1-position acts as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further functionalization.

A prominent example of its application is in the synthesis of Upadacitinib , a selective JAK1 inhibitor approved for the treatment of several inflammatory diseases.[3][4] The synthesis of Upadacitinib utilizes this compound as a central building block.

The JAK-STAT Signaling Pathway and the Mechanism of Action of Upadacitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.

Upadacitinib functions by selectively inhibiting JAK1, thereby blocking the phosphorylation and activation of STAT proteins.[6][7] This interruption of the signaling cascade prevents the transcription of pro-inflammatory genes, ultimately reducing the inflammatory response.

Caption: Mechanism of action of Upadacitinib in the JAK-STAT pathway.

Conclusion

This compound represents a prime example of a strategically designed chemical intermediate that has a significant impact on modern drug discovery. Its commercial availability, coupled with a straightforward and scalable synthesis, makes it an attractive building block for medicinal chemists. The unique combination of a reactive bromine handle and a masked aldehyde functionality provides the versatility required to construct complex molecular architectures, as exemplified by its crucial role in the synthesis of the JAK inhibitor Upadacitinib. As the demand for targeted therapies continues to grow, the importance of such well-designed and readily accessible intermediates will undoubtedly increase, solidifying the place of this compound as a key player in the development of next-generation therapeutics.

References

-

The Content Rheum. Describe the Mechanism of Action of Upadacitinib. [Link][3]

-

Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. PubMed. [Link][4]

-

AbbVie Inc. RINVOQ® (upadacitinib) Mechanism of Action. [Link][5]

-

Patsnap. (2025). What is the mechanism of action of Upadacitinib hemihydrate? Patsnap Synapse. [Link][6]

-

ResearchGate. (2023). Upadacitinib: Mechanism of action, clinical and translational science. [Link][7]

-

SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][2]

-

Sharma, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][1]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

- 6. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals

Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone for the development of targeted therapeutics. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and potent anticancer properties.[3][4] A significant portion of modern drug development, particularly in the realm of kinase inhibitors, leverages the versatility of the pyrazole core to achieve high potency and selectivity against various oncological and inflammatory targets.[5][6]

This technical guide focuses on a key intermediate that embodies the strategic potential of this scaffold: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (CAS No. 1006682-90-1). The presence of a bromine atom at the 4-position offers a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[7] Simultaneously, the N1-substituted diethoxyethyl group serves as a masked aldehyde, providing a latent reactive site for subsequent elaboration into more complex molecular architectures. This dual functionality makes it an exceptionally valuable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8]

This document serves as an in-depth resource for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the synthesis, characterization, and strategic applications of this pivotal intermediate, grounded in established chemical principles and supported by authoritative references.

I. Synthesis of this compound: A Methodological Deep Dive

The most direct and industrially scalable approach to synthesizing this compound is through the N-alkylation of 4-bromo-1H-pyrazole with a suitable alkylating agent, such as bromoacetaldehyde diethyl acetal. This reaction falls under the well-established class of nucleophilic substitution reactions on the pyrazole ring.

Reaction Scheme:

Figure 1: N-alkylation of 4-bromo-1H-pyrazole.

Causality Behind Experimental Choices:

The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry to ensure high yield, purity, and scalability.

-

Base Selection (Potassium Carbonate, K₂CO₃): The N-H proton of the pyrazole ring is weakly acidic (pKa ≈ 14).[9] A moderately strong base is required to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion. Potassium carbonate is an ideal choice for large-scale synthesis due to its low cost, ease of handling, and sufficient basicity to drive the reaction to completion without promoting side reactions that stronger bases (like sodium hydride) might induce.[10]

-

Solvent Selection (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent, which is crucial for this type of reaction. It readily dissolves the ionic pyrazolate intermediate and the polar alkylating agent, facilitating their interaction. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate for the alkylation of heterocyclic amines.

-

Alkylating Agent (Bromoacetaldehyde diethyl acetal): This reagent provides the desired 2,2-diethoxyethyl moiety. The acetal group is a stable protecting group for the aldehyde functionality under basic conditions, preventing unwanted side reactions. The bromine atom serves as an excellent leaving group, facilitating the Sₙ2 reaction with the pyrazolate anion.[11]

-

Temperature (140 °C): The elevated temperature is necessary to overcome the activation energy of the reaction. While the pyrazolate is a good nucleophile, the alkylation occurs at a reasonable rate at this temperature, ensuring the reaction proceeds to completion within a practical timeframe for a production environment.[1]

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for N-alkylation of similar heterocyclic systems.[1][10]

Materials:

-

4-bromo-1H-pyrazole (1.0 eq)

-

Bromoacetaldehyde diethyl acetal (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask until the solids are suspended (approximately 5-10 mL of DMF per gram of 4-bromo-1H-pyrazole).

-

Begin vigorous stirring and add bromoacetaldehyde diethyl acetal (1.1 eq) to the suspension.

-

Heat the reaction mixture to 140 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (approximately 3 times the volume of DMF used).

-

Extract the aqueous phase with ethyl acetate (3 x 2 volumes of the aqueous phase).

-

Combine the organic extracts and wash with brine (1 x 1 volume of the combined organic phase).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Workflow Diagram:

Figure 2: Step-by-step workflow for the synthesis and purification.

II. Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and to confirm its identity and purity before its use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 1006682-90-1 | [8] |

| Molecular Formula | C₉H₁₅BrN₂O₂ | [8] |

| Molecular Weight | 263.13 g/mol | [8] |

| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | General observation |

| Boiling Point | Not available | |

| Melting Point | Not available |

While publicly available, peer-reviewed spectral data for this specific compound is limited, the following are expected characteristic peaks based on its structure and data for analogous compounds.[7][12]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.5-7.6 ppm (s, 1H): Proton on the pyrazole ring at position 5 (H-5).

-

δ ~7.4-7.5 ppm (s, 1H): Proton on the pyrazole ring at position 3 (H-3).

-

δ ~4.8-4.9 ppm (t, J ≈ 5.5 Hz, 1H): Methine proton of the acetal group (-CH(OEt)₂).

-

δ ~4.2-4.3 ppm (d, J ≈ 5.5 Hz, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂-).

-

δ ~3.5-3.7 ppm (m, 4H): Methylene protons of the two ethoxy groups (-O-CH₂-CH₃).

-

δ ~1.1-1.2 ppm (t, J ≈ 7.0 Hz, 6H): Methyl protons of the two ethoxy groups (-O-CH₂-CH₃).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~139 ppm: Carbon on the pyrazole ring at position 5 (C-5).

-

δ ~129 ppm: Carbon on the pyrazole ring at position 3 (C-3).

-

δ ~92 ppm: Brominated carbon on the pyrazole ring at position 4 (C-4).

-

δ ~101 ppm: Methine carbon of the acetal group (-CH(OEt)₂).

-

δ ~62 ppm: Methylene carbons of the two ethoxy groups (-O-CH₂-CH₃).

-

δ ~55 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂-).

-

δ ~15 ppm: Methyl carbons of the two ethoxy groups (-O-CH₂-CH₃).

-

-

Mass Spectrometry (MS):

-

ESI-MS: Expected [M+H]⁺ at m/z 263.04 and 265.04, showing the characteristic isotopic pattern for a single bromine atom.

-

-

Infrared (IR) Spectroscopy:

-

~2975-2870 cm⁻¹: C-H stretching of alkyl groups.

-

~1500-1550 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

-

~1120-1050 cm⁻¹: C-O stretching of the acetal.

-

III. Strategic Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate for constructing complex molecules, particularly in the synthesis of kinase inhibitors.

A. Gateway to Pyrazolo-fused Heterocycles:

The diethoxyethyl sidechain is a protected aldehyde. Upon simple acid-catalyzed deprotection, the resulting aldehyde can undergo intramolecular cyclization or react with other reagents to form fused heterocyclic systems. A prime example is the synthesis of pyrazolo[4,3-b]pyridine derivatives, which are key structural motifs in a variety of kinase inhibitors.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.org.mx [scielo.org.mx]

- 8. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

Molecular Modeling of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Imperative for Molecular Modeling in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutics.[1][2] The compound 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole represents a versatile intermediate, offering multiple avenues for synthetic elaboration in the pursuit of novel drug candidates. The strategic application of computational chemistry and molecular modeling has become an indispensable tool in this process, providing profound insights into molecular behavior at an atomic level.[3][4] This in-silico approach accelerates the drug discovery pipeline by enabling the rational design and optimization of lead compounds, thereby conserving significant time and resources.[4][5]

This technical guide provides a comprehensive, in-depth exploration of the molecular modeling workflow for this compound. We will move beyond a mere recitation of steps to elucidate the causal reasoning behind methodological choices, ensuring a self-validating and robust computational protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to refine their understanding of pyrazole derivatives and guide the synthesis of next-generation therapeutics.

I. Foundational Analysis: Structural and Electronic Characterization